![molecular formula C6H12N2O3S2 B1669684 Cysteinylcysteine CAS No. 18048-87-8](/img/structure/B1669684.png)
Cysteinylcysteine
Overview
Description
Cysteinylcysteine is a compound with the molecular formula C6H12N2O3S2 . It is also known by other names such as Cysteine, cysteinyl-, Cysteinylcystein, and 2-(2-amino-3-sulfanylpropanamido)-3-sulfanylpropanoic acid .
Molecular Structure Analysis
The molecular structure of Cysteinylcysteine consists of 6 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms . The average mass of the molecule is 224.301 Da and the monoisotopic mass is 224.028931 Da .
Physical And Chemical Properties Analysis
Cysteinylcysteine has a density of 1.4±0.1 g/cm3, a boiling point of 480.1±45.0 °C at 760 mmHg, and a flash point of 244.2±28.7 °C . It has 5 hydrogen bond acceptors, 4 hydrogen bond donors, and 5 freely rotating bonds . The polar surface area is 170 Å2 and the molar volume is 160.7±3.0 cm3 .
Scientific Research Applications
DNA Biosynthesis and Repair
Cysteinyl radicals, which include Cys-Cys, play a crucial role in DNA biosynthesis and repair . The unique properties of these radicals are harnessed by nature for these essential biological transformations .
Metabolism
Cys-Cys is involved in various metabolic processes . The cysteinyl radicals are used in a diverse range of essential biological transformations, including metabolism .
Biological Photochemistry
Cysteinyl radicals, including Cys-Cys, are also involved in biological photochemistry . They are used by nature for a diverse range of essential biological transformations .
Protein Lipidation
The synthetic accessibility and redox chemistry of cysteinyl radicals make them versatile reactive intermediates for use in synthetic applications such as lipidation of proteins .
Protein Glycosylation
Cys-Cys can also be used in the glycosylation of proteins . This process involves attaching a carbohydrate to a protein or a lipid .
Protein Fluorescent Labelling
Cys-Cys is used in the fluorescent labelling of proteins . This process involves attaching a fluorescent dye to the protein, allowing it to be visualized under a fluorescence microscope .
Peptide Macrocyclization and Stapling
Cys-Cys is used in peptide macrocyclization and stapling . These processes involve creating a large cyclic peptide or connecting two parts of a peptide with a "staple" .
Development of Novel Therapeutics
The unique properties of Cys-Cys make it a valuable tool in the development of novel therapeutics . Its synthetic accessibility and redox chemistry render it a versatile reactive intermediate for this purpose .
Safety and Hazards
While specific safety and hazard information for Cysteinylcysteine is not available in the search results, general safety measures for handling chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
It’s known that cysteinylcysteine can form complexes with transition metals, which suggests a potential role in metalloprotein research .
Mode of Action
Its ability to form complexes with transition metals suggests that it may interact with these metals and potentially influence their roles in various biological processes .
Biochemical Pathways
Given that cysteine is a crucial component of the antioxidant glutathione and is involved in protein structure and function, it’s plausible that cysteinylcysteine could influence these pathways .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cysteinylcysteine is currently unavailable. The optimization of these properties is crucial in drug development, as they significantly impact a compound’s bioavailability .
Result of Action
Cysteine residues in proteins can undergo a wide range of oxidative modifications, which can result in cytotoxicity . As a dipeptide of cysteine, Cysteinylcysteine might share similar properties.
Action Environment
The stability and activity of many compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
properties
IUPAC Name |
(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S2/c7-3(1-12)5(9)8-4(2-13)6(10)11/h3-4,12-13H,1-2,7H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABOXRPGTFRBFZ-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NC(CS)C(=O)O)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](CS)C(=O)O)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939338 | |
Record name | N-(2-Amino-1-hydroxy-3-sulfanylpropylidene)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cysteinylcysteine | |
CAS RN |
18048-87-8 | |
Record name | L-Cysteinyl-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18048-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cysteinylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018048878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Amino-1-hydroxy-3-sulfanylpropylidene)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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